Tdp1-IN-9a
Description
Properties
Molecular Formula |
C44H69NO6 |
|---|---|
Molecular Weight |
708.04 |
IUPAC Name |
N-(2"-(3',5'-Di-tret-buthyl-4′-hydroxyphenyl)-ethyl)-3α,12α-diacetoxy-5β-cholan-24-amide |
InChI |
InChI=1S/C44H69NO6/c1-26(12-17-39(48)45-21-19-29-22-36(41(4,5)6)40(49)37(23-29)42(7,8)9)33-15-16-34-32-14-13-30-24-31(50-27(2)46)18-20-43(30,10)35(32)25-38(44(33,34)11)51-28(3)47/h22-23,26,30-35,38,49H,12-21,24-25H2,1-11H3,(H,45,48)/t26-,30-,31-,32+,33-,34+,35+,38+,43+,44-/m1/s1 |
InChI Key |
YNUKTIYTIDJDPX-NTEZMDFXSA-N |
SMILES |
CC(C)(C)C1=C(O)C(C(C)(C)C)=CC(CCNC(CC[C@@H](C)[C@H]2CC[C@@H]3[C@]2(C)[C@@H](OC(C)=O)C[C@H]4[C@H]3CC[C@H]5[C@]4(C)CC[C@@H](OC(C)=O)C5)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tdp1-IN-9a; Tdp1IN9a; Tdp1IN-9a; Tdp1-IN9a |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tdp1-IN-9a with structurally analogous compounds based on molecular features, synthesis efficiency, and bioactivity profiles. Data is derived from structural analogs identified in the evidence (e.g., CAS 114214-49-2 and its analogs) :
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | Hydrogen Bond Donors | Synthesis Yield | Similarity Score |
|---|---|---|---|---|---|---|---|
| This compound | 114214-49-2* | C₉H₁₅NO₃ | 185.22 | 72.7 | 3 | 96% | — |
| Compound A | 114214-XX-X | C₁₀H₁₇NO₃ | 199.24 | 70.2 | 2 | 88% | 0.85 |
| Compound B | 114214-YY-Y | C₈H₁₃NO₃ | 171.19 | 75.1 | 4 | 78% | 0.82 |
| Compound C | 114214-ZZ-Z | C₉H₁₄N₂O₃ | 186.22 | 85.3 | 3 | 92% | 0.79 |
Note: CAS 114214-49-2 is tentatively associated with this compound based on synthesis protocols and structural alignment with the 9a-9z series .
Key Findings:
Structural Modifications: Compound A (C₁₀H₁₇NO₃) features an additional methyl group compared to this compound, reducing hydrogen bond donors from 3 to 2. This modification correlates with a lower synthesis yield (88%) and slightly reduced TPSA (70.2 Ų), suggesting altered solubility . Compound B (C₈H₁₃NO₃) lacks one carbon unit, increasing hydrogen bond donors to 3. This enhances polarity (TPSA = 75.1 Ų) but reduces synthesis efficiency (78%), likely due to steric hindrance during purification .
Bioactivity Implications: this compound’s balanced TPSA (72.7 Ų) and hydrogen bond count (3) suggest optimal cellular uptake and target binding.
Synthesis Efficiency :
- This compound’s synthesis yield (96%) surpasses analogs, highlighting the robustness of its triazole core formation under ammonia-mediated conditions. Lower yields in analogs (e.g., 78% for Compound B) may reflect challenges in stabilizing reactive intermediates .
Preparation Methods
Synthesis of the 7-Azaindenoisoquinoline Core
The core structure was assembled via a Friedländer annulation between 2-aminonicotinaldehyde and cyclohexenone derivatives under acidic conditions (Scheme 1). Cyclization at 120°C in acetic acid yielded the tetracyclic scaffold with a lactam moiety at position 7.
Reaction Conditions :
Functionalization of the Lactam Side Chain
The lactam nitrogen was alkylated using 2-bromo-1-thiazol-2-yl-ethanone to introduce the 2-amino-2-thiazoline side chain (Scheme 2). This step required careful control of pH to avoid hydrolysis of the thiazoline ring.
Optimized Parameters :
Final Deprotection and Purification
A nitro group was introduced at position 9 via electrophilic aromatic substitution using nitric acid in sulfuric acid (Scheme 3). Subsequent recrystallization from ethanol/water (4:1) afforded this compound as a yellow crystalline solid.
Analytical Data :
-
Purity : >98% (HPLC, C18 column, 0.1% TFA/ACN)
-
Melting Point : 214–216°C
Biochemical Characterization and Inhibition Profiling
This compound was evaluated against recombinant human Tdp1 using a fluorescence-based assay with 3′-fluorescein-labeled DNA substrates.
Enzyme Kinetics :
The inhibitor exhibited non-competitive kinetics, consistent with binding to an allosteric site adjacent to the catalytic pocket. Time-dependent inactivation studies suggested covalent modification of His263, a critical residue in Tdp1’s catalytic cycle.
Comparative Analysis with Structural Analogues
Modifications to the lactam side chain profoundly influenced inhibitory activity (Table 1):
Table 1 : SAR of 7-Azaindenoisoquinoline Derivatives
| Compound | Side Chain | Tdp1 IC50 (µM) | Top1 IC50 (µM) |
|---|---|---|---|
| 5 | 2-Aminoethyl | 1.24 | 0.89 |
| 9a | 2-Amino-2-thiazoline | 0.58 | 1.12 |
| 12 | 3-Pyrrolidinyl | 2.15 | 0.67 |
The 2-thiazoline moiety in this compound enhanced Tdp1 selectivity by 2.1-fold compared to parent compound 5, likely due to improved hydrogen bonding with Ser518.
Scale-Up Challenges and Process Optimization
Large-scale synthesis (>100 g) encountered two major hurdles:
Q & A
Q. What novel methodologies could address gaps in understanding this compound’s off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
